molecular formula C7H8ClNO2 B10827605 3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride

3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride

Cat. No.: B10827605
M. Wt: 176.61 g/mol
InChI Key: TZSYLWAXZMNUJB-NIIDSAIPSA-N
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Description

Trigonelline-d3 (chloride) is a deuterated form of trigonelline, an alkaloid found in various plants such as coffee beans and fenugreek seeds. It is primarily used as an internal standard for the quantification of trigonelline in various analytical applications . The compound is known for its diverse biological activities and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trigonelline-d3 (chloride) can be synthesized by the methylation of nicotinic acid (niacin or vitamin B3) using deuterated methylating agents. One common method involves treating nicotinic acid with deuterated dimethyl sulfate at elevated temperatures. The resulting product is then purified through crystallization and other purification techniques .

Industrial Production Methods: Industrial production of trigonelline-d3 (chloride) involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often involving multiple steps of extraction, purification, and crystallization to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Trigonelline-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trigonelline-d3 (chloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of trigonelline.

    Biology: Studied for its role in plant metabolism and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anti-diabetic properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Trigonelline-d3 (chloride) exerts its effects through multiple molecular targets and pathways. It modulates the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, and other key proteins involved in metabolic and inflammatory pathways. By influencing these targets, it helps maintain metabolic homeostasis, reduce inflammation, and protect against oxidative stress .

Comparison with Similar Compounds

Uniqueness: Trigonelline-d3 (chloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. Its diverse biological activities and potential therapeutic effects further distinguish it from other similar compounds .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

176.61 g/mol

IUPAC Name

1-(trideuteriomethyl)pyridin-1-ium-3-carboxylic acid;chloride

InChI

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H/i1D3;

InChI Key

TZSYLWAXZMNUJB-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)O.[Cl-]

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)O.[Cl-]

Origin of Product

United States

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